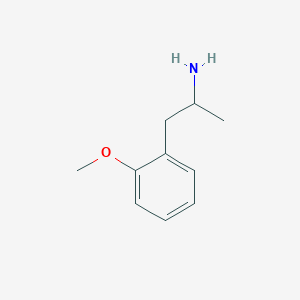

1-(2-Methoxyphenyl)propan-2-amine

Descripción general

Descripción

2-(2-Metoxi-fenil)-1-metil-etilamida es un compuesto orgánico que pertenece a la clase de las feniletilaminas. Se caracteriza por la presencia de un grupo metoxi unido al anillo de benceno y una cadena de etilamina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(2-Metoxi-fenil)-1-metil-etilamida se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 2-metoxibenzaldehído con nitroetano para formar 2-metoxifenil-2-nitropropeno, que luego se reduce a 2-(2-metoxifenil)-1-metil-etilamida utilizando un agente reductor como el hidruro de aluminio y litio . Otro método implica el uso de reactivos de Grignard, donde el bromuro de 2-metoxifenilmagnesio reacciona con etilamina para producir el producto deseado .

Métodos de producción industrial

En entornos industriales, la producción de 2-(2-Metoxi-fenil)-1-metil-etilamida puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los catalizadores y los solventes se seleccionan cuidadosamente para facilitar la reacción y minimizar los subproductos. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(2-Metoxi-fenil)-1-metil-etilamida sufre diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio e hidrogenación catalítica.

Sustitución: Nucleófilos como haluros, aminas y tioles.

Productos principales formados

Los principales productos formados a partir de estas reacciones incluyen cetonas, aldehídos, alcoholes y diversos derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 165.23 g/mol

- IUPAC Name : 1-(2-methoxyphenyl)propan-2-amine

- CAS Number : 15402-84-3

The compound features a methoxy group attached to a phenyl ring and an amine group linked to a propan-2-amine backbone. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various receptors in the body.

Scientific Research Applications

This compound has been investigated for its potential therapeutic effects and applications across several domains:

Pharmacology

- Neurotransmitter Interaction : The compound interacts with neurotransmitter receptors, particularly dopamine and serotonin pathways. Research suggests it may act as an agonist or antagonist, influencing mood and cognition.

- Neurological Disorders : Studies have explored its potential in treating conditions such as depression and anxiety due to its effects on neurotransmission.

Medicinal Chemistry

- Synthesis of Drug-like Compounds : The compound serves as a building block for synthesizing more complex organic molecules. Its chiral nature allows for the development of enantiomerically pure derivatives that may exhibit enhanced therapeutic properties .

- Antimicrobial Activity : Derivatives of this compound have shown activity against various bacterial strains, indicating potential for developing new antimicrobial agents.

Chemical Synthesis

- Enzymatic Synthesis : The use of biocatalysts such as transaminases has been reported for the asymmetric synthesis of this compound, highlighting its utility in producing enantiopure substances efficiently .

- Building Block in Organic Chemistry : It is used in various organic reactions to create more complex structures, making it valuable in synthetic organic chemistry.

Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could enhance dopaminergic activity, suggesting possible applications in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease.

Study 2: Antimicrobial Properties

Research conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential in developing new antimicrobial therapies.

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmacology | Neurological disorders treatment | Modulates neurotransmitter systems |

| Medicinal Chemistry | Synthesis of drug-like compounds | Building block for complex organic molecules |

| Chemical Synthesis | Enzymatic synthesis using transaminases | Efficient production of enantiopure compounds |

| Antimicrobial Activity | Development of new antimicrobial agents | Effective against various bacterial strains |

Mecanismo De Acción

El mecanismo de acción de 2-(2-Metoxi-fenil)-1-metil-etilamida implica su interacción con objetivos moleculares como enzimas y receptores. El grupo metoxi y la cadena de etilamina juegan un papel crucial en su afinidad de unión y actividad. El compuesto puede actuar como un agonista o antagonista en receptores específicos, influyendo en varias vías bioquímicas . Se necesita más investigación para dilucidar completamente su mecanismo de acción y objetivos moleculares.

Comparación Con Compuestos Similares

Compuestos similares

2-Metoxifenil isocianato: Se utiliza como grupo protector para aminas.

Ácido 2-metoxifenilacético: Conocido por sus aplicaciones en la síntesis orgánica.

2-(2-Metoxifenil)benzoxazol: Presenta propiedades fotofísicas similares.

Singularidad

2-(2-Metoxi-fenil)-1-metil-etilamida es única debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. Su combinación de un grupo metoxi y una cadena de etilamina permite diversas aplicaciones e interacciones que no se observan en otros compuestos similares .

Actividad Biológica

1-(2-Methoxyphenyl)propan-2-amine, also known as methoxyphenamine, is a compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. Its unique structure, characterized by a methoxy group on the aromatic ring, influences its interaction with various biological targets, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₅NO. The presence of the methoxy group at the para position enhances its lipophilicity and modulates its binding affinity to receptors in the central nervous system (CNS) and other biological systems.

Neurotransmitter Interaction

Research indicates that this compound interacts with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may influence physiological pathways such as mood regulation and cognitive functions .

Table 1: Interaction with Neurotransmitter Receptors

Antimicrobial Activity

In addition to its neuropharmacological effects, there is emerging evidence of antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Chlamydia trachomatis | <50 µg/mL |

Study on Antichlamydial Activity

A notable study investigated the antichlamydial activity of synthesized derivatives based on the structure of this compound. The results indicated that certain derivatives were effective at inhibiting C. trachomatis growth in vitro, demonstrating their potential as therapeutic agents against chlamydial infections. The compounds were assessed for their effects on chlamydial inclusion numbers and sizes in infected HEp-2 cells .

Toxicological Assessment

Toxicity studies conducted on various analogs revealed that while some derivatives exhibited promising biological activity, they also showed varying levels of cytotoxicity towards human cell lines. This highlights the necessity for careful evaluation during drug development to balance efficacy and safety .

The mechanism by which this compound exerts its biological effects appears to involve modulation of receptor activity and subsequent downstream signaling pathways. For instance, activation of serotonin receptors can lead to enhanced mood and reduced anxiety, while dopamine receptor modulation may influence reward pathways .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAHFEPKESUPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934899 | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-84-3 | |

| Record name | 2-Methoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15402-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylmethoxyphenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.